

# Application Notes and Protocols: Ex Vivo Biodistribution of Radiolabeled PSMA-617

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## Compound of Interest

Compound Name: *Psma617-tcmc tfa*

Cat. No.: *B1193556*

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction:

Prostate-Specific Membrane Antigen (PSMA) is a well-established target for the diagnosis and therapy of prostate cancer. PSMA-617, a urea-based small molecule, binds with high affinity to the extracellular domain of PSMA. When labeled with a radionuclide such as Lutetium-177 ( $^{177}\text{Lu}$ ), it becomes a potent therapeutic agent for radioligand therapy. The ex vivo biodistribution study is a critical preclinical step to determine the uptake, distribution, and clearance of the radiolabeled compound in a living organism. This document provides a detailed protocol for conducting an ex vivo biodistribution study of  $^{177}\text{Lu}$ -PSMA-617 in a murine model of prostate cancer.

## Experimental Protocols

### Radiolabeling of PSMA-617 with Lutetium-177

This protocol outlines the steps for the radiolabeling of PSMA-617 with  $^{177}\text{Lu}$ .

#### Materials:

- PSMA-617 (lyophilized powder)
- $^{177}\text{LuCl}_3$  solution in 0.04 M HCl

- Sodium acetate buffer (1.0 M, pH 5.5)
- Dimethyl sulfoxide (DMSO)
- Sterile, pyrogen-free reaction vials
- Heating block or water bath
- Radio-TLC or Radio-HPLC system for quality control

#### Procedure:

- Prepare a stock solution of PSMA-617 in DMSO (e.g., 0.1 mM).
- In a sterile reaction vial, add 10  $\mu$ L of the 1.0 M sodium acetate buffer.[\[1\]](#)
- Add the desired amount of PSMA-617 precursor (e.g., 1.0 nmol).[\[1\]](#)
- Add 20–50 MBq of [ $^{177}\text{Lu}$ ]LuCl<sub>3</sub> to the vial.[\[1\]](#)
- Adjust the total reaction volume to 100  $\mu$ L with 0.04 M HCl.[\[1\]](#)
- Incubate the reaction mixture at 95°C for 30-40 minutes.
- After incubation, allow the vial to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A radiochemical purity of >98% is generally considered acceptable.[\[2\]](#)

## Animal Model and Administration of $^{177}\text{Lu}$ -PSMA-617

This section describes the establishment of a tumor model and the administration of the radiolabeled compound.

#### Materials:

- Immunodeficient mice (e.g., NOD SCID  $\gamma$ )
- PSMA-expressing prostate cancer cells (e.g., LNCaP or C4-2)[\[3\]](#)[\[4\]](#)

- Matrigel
- Sterile syringes and needles
- Anesthesia (e.g., isoflurane)
- $^{177}\text{Lu}$ -PSMA-617 solution (prepared as in Protocol 1)

#### Procedure:

- Subcutaneously inoculate 6- to 8-week-old male immunodeficient mice with  $5 \times 10^6$  PSMA-expressing prostate cancer cells suspended in 100  $\mu\text{L}$  of Matrigel into the shoulder region.[\[4\]](#)
- Allow the tumors to grow to a volume of approximately 300  $\text{mm}^3$ . This typically takes around 3 weeks.[\[4\]](#)
- Anesthetize the mice using isoflurane.
- Administer a defined amount of  $^{177}\text{Lu}$ -PSMA-617 (e.g., 30-37 MBq) intravenously via the tail vein.[\[3\]](#)[\[4\]](#) The injected volume should be around 100-200  $\mu\text{L}$ .

## Tissue Collection and Processing

This protocol details the procedure for collecting and preparing tissues for radioactivity measurement.

#### Materials:

- $\text{CO}_2$  chamber for euthanasia
- Surgical instruments (scalpel, forceps, scissors)
- Pre-weighed collection tubes
- Gamma counter
- Saline solution

#### Procedure:

- At predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize the mice by CO<sub>2</sub> asphyxiation.[3]
- Collect blood via cardiac puncture.
- Dissect and collect the tumor and various organs/tissues of interest (e.g., kidneys, liver, spleen, lungs, heart, muscle, bone, salivary glands).
- Rinse the collected tissues with saline to remove excess blood, and gently blot them dry.
- Place each tissue sample into a pre-weighed collection tube and weigh the tube with the tissue to determine the wet weight of the tissue.
- The tissues are now ready for radioactivity measurement.

## Measurement of Radioactivity and Data Analysis

This section describes how to measure the radioactivity in the collected tissues and calculate the biodistribution.

Materials:

- Gamma counter with a window set for <sup>177</sup>Lu (e.g., 208 keV photopeak with a 20% window). [5]
- Standards of the injected <sup>177</sup>Lu-PSMA-617 solution.

Procedure:

- Prepare standards by diluting the injected <sup>177</sup>Lu-PSMA-617 solution to a known concentration.
- Measure the radioactivity in the tissue samples and the standards using a gamma counter.
- The gamma counter will provide counts per minute (CPM) for each sample.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) using the following formula:

$$\%ID/g = (CPM \text{ in tissue} / \text{Weight of tissue in g}) / (\text{Total injected CPM}) \times 100$$

The total injected CPM can be determined from the standards.

## Data Presentation

The quantitative data from the biodistribution study should be summarized in a table for clear comparison of the uptake of  $^{177}\text{Lu}$ -PSMA-617 in different tissues at various time points.

Time Point	Organ/Tissue	Mean %ID/g $\pm$ SD (n=4)
1 Hour	Blood	2.5 $\pm$ 0.5
Tumor	15.8 $\pm$ 2.1	
Kidneys	43.8 $\pm$ 3.4[3]	
Liver	1.2 $\pm$ 0.3	
Spleen	0.5 $\pm$ 0.1	
Lungs	1.8 $\pm$ 0.4	
4 Hours	Blood	0.8 $\pm$ 0.2
Tumor	23.3 $\pm$ 0.9[3]	
Kidneys	35.2 $\pm$ 2.9	
Liver	0.9 $\pm$ 0.2	
Spleen	0.3 $\pm$ 0.1	
Lungs	1.1 $\pm$ 0.3	
24 Hours	Blood	0.1 $\pm$ 0.05
Tumor	12.9 $\pm$ 0.6[3]	
Kidneys	10.5 $\pm$ 1.5	
Liver	0.4 $\pm$ 0.1	
Spleen	0.1 $\pm$ 0.05	
Lungs	0.5 $\pm$ 0.1	
48 Hours	Blood	< 0.1
Tumor	8.5 $\pm$ 0.7	
Kidneys	5.1 $\pm$ 0.9	
Liver	0.2 $\pm$ 0.08	
Spleen	< 0.1	

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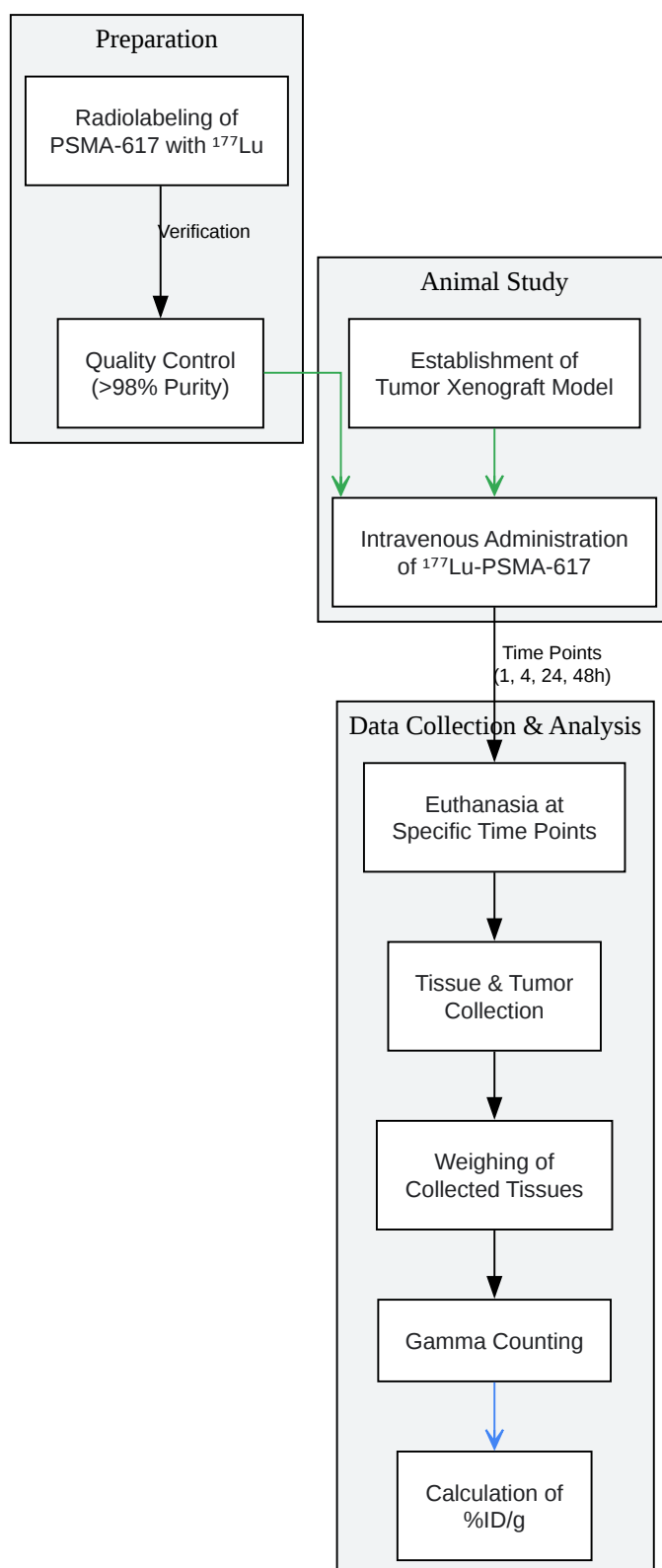
Lungs	$0.2 \pm 0.07$
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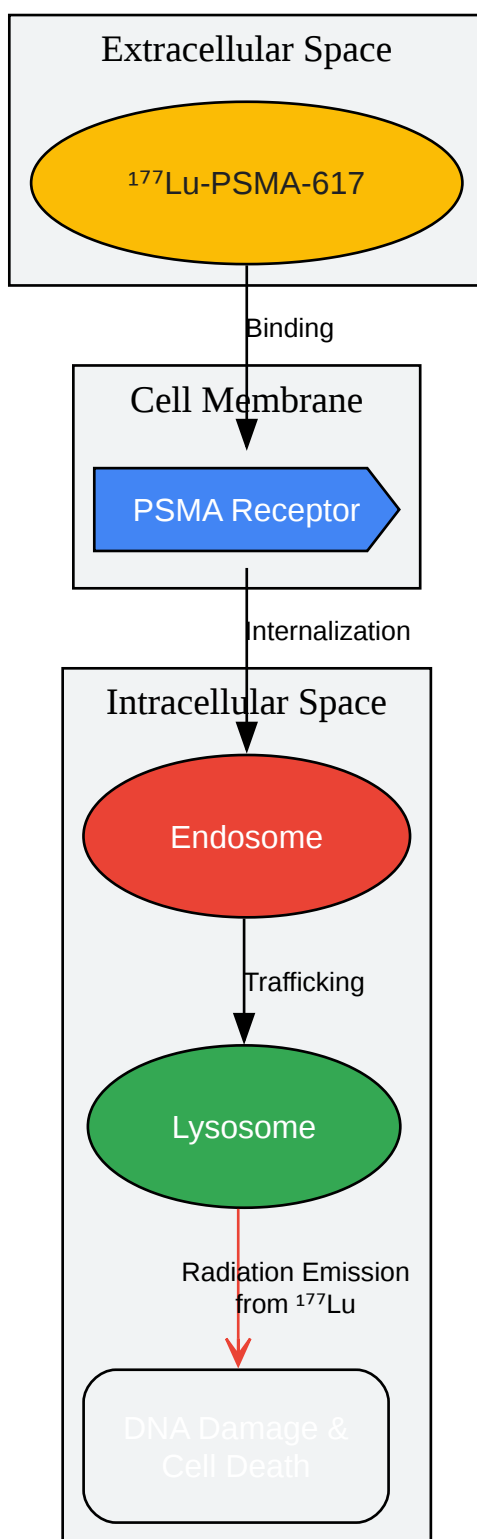
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

## Visualization

### Experimental Workflow Diagram







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